11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline

Acetylcholinesterase inhibition Alzheimer's disease drug discovery Tacrine analog SAR

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline (CAS 5778-71-2) is a chloro-substituted tricyclic quinoline derivative belonging to the 2,3-polymethylenequinoline class. It is structurally characterized as a chloro analogue of tacrine, wherein the six-membered cyclohexane ring of tacrine is expanded to a seven-membered cycloheptane ring fused to a 4-chloroquinoline core.

Molecular Formula C14H14ClN
Molecular Weight 231.72 g/mol
CAS No. 5778-71-2
Cat. No. B1252393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline
CAS5778-71-2
Synonyms11-chloro-2,3,4,5-tetrahydro-1H-cyclohepta(b)quinoline
Molecular FormulaC14H14ClN
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESC1CCC2=C(C3=CC=CC=C3N=C2CC1)Cl
InChIInChI=1S/C14H14ClN/c15-14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2
InChIKeyZTPFUVLIFRJJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline (CAS 5778-71-2): Compound Class and Procurement-Relevant Baseline


11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline (CAS 5778-71-2) is a chloro-substituted tricyclic quinoline derivative belonging to the 2,3-polymethylenequinoline class. It is structurally characterized as a chloro analogue of tacrine, wherein the six-membered cyclohexane ring of tacrine is expanded to a seven-membered cycloheptane ring fused to a 4-chloroquinoline core [1]. The molecular formula is C14H14ClN with a molecular weight of 231.72 g/mol . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for histamine H3 receptor antagonists and dimeric acetylcholinesterase inhibitors, rather than as an endpoint bioactive molecule itself [2].

Why Generic Substitution of 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline (CAS 5778-71-2) with Other Tacrine-Derived Scaffolds Is Not Recommended


Interchanging 11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline with its closest structural analogs—such as tacrine (9-amino-1,2,3,4-tetrahydroacridine), 9-chloro-1,2,3,4-tetrahydroacridine, or 7-chloro-1H,2H,3H-cyclopenta[b]quinolin-9-amine (K1578)—without experimental verification introduces quantifiable risks. The seven-membered cycloheptane ring of CAS 5778-71-2 imposes a distinct conformational profile and crystal packing motif dominated by π-π stacking (interplanar distance 3.576 Å) rather than classical hydrogen bonding [1], which directly affects solid-state handling, solubility, and formulation behavior. Critically, the alicyclic ring size modulates acetylcholinesterase (AChE) inhibitory potency by approximately 100-fold when contracted from seven-membered to five-membered, and yields a negligible change when expanded from six- to seven-membered [2]. Furthermore, the 11-chloro substituent serves as a unique electrophilic synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions, enabling derivatization pathways unavailable to amino-substituted or unsubstituted congeners [3]. These structural determinatives mean that even closely related tacrine analogues cannot be assumed to behave interchangeably in either synthetic or biological contexts.

Quantitative Differentiation Evidence: 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline (CAS 5778-71-2) Versus Closest Analogs


Alicyclic Ring Size Modulates AChE Inhibitory Potency: Seven-Membered Cycloheptane vs. Six-Membered Cyclohexane vs. Five-Membered Cyclopentane Scaffolds

The seven-membered cycloheptane ring of CAS 5778-71-2 confers acetylcholinesterase (AChE) inhibition characteristics that are functionally distinct from scaffolds with smaller alicyclic rings. Hu et al. (2002) demonstrated that expanding the alicyclic ring from the six-membered cyclohexane (as in tacrine) to a seven-membered cycloheptane produces a negligible decrease in AChE inhibitory potency. In contrast, contracting the ring to a five-membered cyclopentane causes an approximately 100-fold decrease in AChE inhibition [1]. This class-level structure-activity relationship is corroborated by the Novakovic et al. (2008) crystallographic study, which noted that the seven-membered ring adopts a chair conformation that positions CH donor groups for extensive C-H...π interactions, a feature absent in the flatter six-membered tacrine scaffold [2]. The practical consequence is that CAS 5778-71-2, as a synthetic precursor, generates final derivatives that retain near-tacrine-level AChE potency, unlike five-membered ring precursors (e.g., cyclopenta[b]quinolines such as K1578) which yield derivatives with substantially reduced activity.

Acetylcholinesterase inhibition Alzheimer's disease drug discovery Tacrine analog SAR

Crystal Packing Architecture: π-π Stacking-Dominated Dimerization vs. Classical Hydrogen-Bonding Networks in Tacrine-Derived Scaffolds

The single-crystal X-ray structure of CAS 5778-71-2 (Novakovic et al., 2008) reveals a crystal packing architecture that is fundamentally different from that of tacrine. In CAS 5778-71-2, despite the presence of two classical hydrogen-bond acceptors (chlorine at position 11 and the quinoline nitrogen), C-H...Cl and C-H...N interactions play no significant role in crystal stabilization. Instead, molecules form centrosymmetric dimers through π-π stacking interactions between pyridine rings, with an interplanar separation of 3.576 (1) Å and a centroid-to-centroid distance of 3.837 (1) Å [1]. Within each dimer, four additional C-H...π interactions provide stabilization, and the dimers further assemble into regular columns via intermolecular C-H...π contacts. By contrast, tacrine (9-amino-1,2,3,4-tetrahydroacridine) engages in classical hydrogen bonding via its 9-NH2 group in both its native crystal form and when complexed with AChE (PDB: 1acj), where it forms hydrogen bonds with His440 carbonyl oxygen atoms within the catalytic triad [1][2]. The absence of an amino substituent at position 11 in CAS 5778-71-2 eliminates this hydrogen-bonding capacity, redirecting crystal stabilization entirely toward π-mediated interactions.

Solid-state chemistry Crystal engineering Polymorph prediction

Synthetic Handle Differentiation: 11-Chloro Substituent as Electrophilic Gateway vs. 11-Amino and 11-Unsubstituted Congeners

The chlorine atom at position 11 of CAS 5778-71-2 serves as a strategic electrophilic leaving group that enables synthetic transformations unavailable to the corresponding 11-amino (e.g., K1592: 1-chloro-cyclohepta[b]quinolin-11-amine) or 11-unsubstituted analogs. Turner et al. (2003) utilized this compound as the key intermediate for constructing two distinct series of histamine H3 receptor antagonists: one bearing amino substituents introduced via nucleophilic displacement of the 11-chloro group, and another featuring alkyne linkers at the 11-position installed through Pd-catalyzed cross-coupling [1]. The 11-chloro compound thus serves as a branching point that enables divergent synthesis. In contrast, the 11-amino analog K1592—which has been studied for its pro-cognitive effects as a dual AChE inhibitor and NMDA receptor antagonist [2]—lacks this electrophilic reactivity at position 11, as the amino group is a poor leaving group. Similarly, the 11-unsubstituted parent scaffold (7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline) lacks any functional handle at this position altogether, requiring pre-functionalization before derivatization. Konshin and Abramochkin (1970) further demonstrated that 4-chloro-2,3-pentamethylenequinoline (an older nomenclature for CAS 5778-71-2) reacts efficiently with aromatic amines to yield 4-arylamino-2,3-pentamethylenequinolines, confirming the generality of the chloro-displacement strategy [3].

Nucleophilic aromatic substitution Cross-coupling chemistry Medicinal chemistry building blocks

Physicochemical Property Differentiation: Hydrogen-Bond Donor/Acceptor Profile and Computed Descriptors vs. Amino-Substituted Analogs

CAS 5778-71-2 possesses a distinctly different hydrogen-bonding pharmacophore compared to its 11-amino-substituted analogs, which has quantifiable implications for membrane permeability and blood-brain barrier penetration predictions. The compound has zero hydrogen-bond donors (HBD = 0) and one hydrogen-bond acceptor (HBA = 1), with zero rotatable bonds and a computed complexity score of 243 . In contrast, tacrine (9-amino-1,2,3,4-tetrahydroacridine) has HBD = 2 (from the primary amine) and HBA = 1, while K1592 (1-chloro-cyclohepta[b]quinolin-11-amine) has HBD = 2 and HBA = 2 [1]. The higher HBD count of amino-substituted analogs generally correlates with reduced passive membrane permeability as predicted by Lipinski's Rule of Five and related models. The computed XLogP3 value for structurally related 11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline (a derivative directly accessible from CAS 5778-71-2 via nucleophilic displacement) is 5.6 [2], indicating that derivatives of this scaffold occupy a favorable lipophilicity range for CNS drug discovery. The zero HBD count of CAS 5778-71-2 is particularly significant for procurement in fragment-based drug discovery programs, where low HBD count is a desirable starting point for fragment growing and linking strategies aimed at optimizing CNS exposure [3].

Drug-likeness prediction ADME profiling Lead optimization

One-Pot Synthetic Accessibility: Cyclohepta[b]quinoline vs. Tetrahydroacridine Scaffold Formation Efficiency

Zhang et al. (2023) reported a one-pot Mannich/aza-Wittig/deaminative aromatization methodology that enables the synthesis of both 1,2,3,4-tetrahydroacridines and cyclohepta[b]quinolines from readily available o-azidobenzaldehydes and cycloketones [1]. This unified synthetic platform establishes that CAS 5778-71-2 and its congeners can be accessed through the same operational protocol as tetrahydroacridine derivatives, using cycloheptanone in place of cyclohexanone as the cycloketone component. The Zr(IV)-catalyzed Mannich reaction of o-azidobenzaldehydes with 4-chloroaniline followed by aza-Wittig cyclization and deaminative aromatization proceeds in a single reaction vessel without intermediate isolation. Critically, the patent literature (US 6750347, Schering Corporation) describes CAS 5778-71-2 (R = Cl in the generic formula) as a key intermediate in a scalable process for preparing tricyclic antihistamine compounds, indicating that industrial-scale synthetic routes have been validated for this specific scaffold [2]. This contrasts with the 11-amino derivative K1592, which requires an additional amination step after chloro-displacement, and with the 11-unsubstituted scaffold, which cannot directly leverage the 11-position for further functionalization.

Synthetic methodology Green chemistry Process chemistry scale-up

Validated Application Scenarios for 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline (CAS 5778-71-2) Based on Quantitative Differentiation Evidence


Divergent Synthesis of Histamine H3 Receptor Antagonist Libraries via 11-Position Derivatization

CAS 5778-71-2 is the validated starting material for constructing structurally diverse histamine H3 receptor antagonist libraries. Turner et al. (2003) demonstrated that nucleophilic displacement of the 11-chloro group with amines yields one antagonist series, while Pd-catalyzed Sonogashira coupling installs alkyne linkers for a second series, enabling exploration of both amino-substituted and alkyne-linked chemical space from a single intermediate [1]. Several compounds from these series achieved high affinity and selectivity for the human H3 receptor (Ki values in the nanomolar range), confirming that the seven-membered ring scaffold is compatible with potent target engagement. Procurement of CAS 5778-71-2 as the common intermediate supports efficient parallel library synthesis and structure-activity relationship (SAR) exploration.

Synthesis of Dual-Acting AChE Inhibitor / NMDA Receptor Antagonist Candidates for Alzheimer's Disease Research

The 11-chloro substituent of CAS 5778-71-2 serves as the electrophilic gateway for installing amine-containing pharmacophores that confer dual acetylcholinesterase (AChE) inhibition and N-methyl-D-aspartate (NMDA) receptor antagonism. The 11-amino derivative K1592 (1-chloro-cyclohepta[b]quinolin-11-amine), directly accessible from CAS 5778-71-2 via nucleophilic displacement with ammonia or an ammonia equivalent, demonstrated increased inhibitory potency for AChE and showed pro-cognitive effects in scopolamine-induced and MK-801-induced rat models of cognitive deficit [2]. The seven-membered ring scaffold was shown to be critical: five-membered ring analogs (e.g., K1578, K1599) yielded a different pharmacological profile with balanced rather than AChE-biased dual inhibition, directly attributable to the ring-size effects quantified by Hu et al. (2002) [3]. Researchers pursuing AChE-biased dual inhibitors should therefore prioritize the seven-membered cycloheptaquinoline scaffold over five- or six-membered alternatives.

Solid-Form Screening and Preformulation Development Exploiting π-Stacking-Dominated Crystal Packing

The crystal structure of CAS 5778-71-2, solved at atomic resolution (R-factor = 0.0422), reveals that crystal packing is dominated by π-π stacking interactions (interplanar distance 3.576 Å) rather than classical hydrogen bonding, despite the presence of chlorine and nitrogen acceptors [4]. This unusual crystal packing architecture—where C-H...Cl and C-H...N interactions play no significant stabilization role—creates a solid-form landscape that is fundamentally different from amino-substituted tacrine analogs whose crystal packing relies heavily on N-H...N and N-H...O hydrogen bonds. For pharmaceutical development programs, this means that CAS 5778-71-2 and its direct derivatives may exhibit distinct polymorphism tendencies, hydration behavior, and mechanical properties (e.g., tabletability) compared to amino-substituted congeners. Procurement of the 11-chloro scaffold is therefore the appropriate choice when the solid-state properties of the final drug substance are a critical quality attribute.

Scalable Process Chemistry for Tricyclic Antihistamine Intermediates

US Patent 6,750,347 (Schering Corporation, 2004) explicitly describes CAS 5778-71-2 (R = Cl in the generic formula) as a key intermediate in an industrial process for preparing tricyclic compounds with antihistamine activity [5]. The patent outlines a scalable route involving reaction of a compound of formula (II) where R is Cl with organometallic reagents, followed by quenching and cyclization. This industrial validation distinguishes CAS 5778-71-2 from less-characterized analogs for which no scalable process has been demonstrated. Furthermore, the one-pot synthetic methodology reported by Zhang et al. (2023) provides an alternative laboratory-scale route using Zr(IV)-catalyzed Mannich/aza-Wittig/deaminative aromatization, establishing that CAS 5778-71-2 can be accessed through both traditional multi-step and modern one-pot protocols [6]. For organizations scaling from medicinal chemistry to process development, this dual synthetic accessibility reduces technology transfer risk.

Quote Request

Request a Quote for 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.